molecular formula C19H29NO5 B1617947 Burodiline CAS No. 36121-13-8

Burodiline

Cat. No.: B1617947
CAS No.: 36121-13-8
M. Wt: 351.4 g/mol
InChI Key: IDMYDMZQNZFFBK-UHFFFAOYSA-N
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Description

Burodiline, also known by its systematic name 2-(1-Pyrrolidinyl)ethyl 4-butoxy-3,5-dimethoxybenzoate It features a pyrrolidine ring and a butoxy group attached to a 3,5-dimethoxybenzoate moiety . The compound’s structure is as follows:

This compound(C19H29NO5)\text{this compound} \quad \text{(C}_{19}\text{H}_{29}\text{NO}_5\text{)} This compound(C19​H29​NO5​)

Preparation Methods

Burodiline can be synthesized through various routes, including esterification reactions. Unfortunately, specific synthetic methods and reaction conditions are not widely documented. industrial production likely involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Burodiline may undergo several types of reactions:

    Ester Hydrolysis: this compound’s ester linkage can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: While details are scarce, it could potentially undergo oxidation or reduction reactions.

    Substitution Reactions: The butoxy group may participate in substitution reactions. Common reagents and conditions would depend on the specific reaction, but typical ester hydrolysis conditions involve acid or base treatment.

Scientific Research Applications

Burodiline’s applications span various fields:

    Cardiovascular Research: Historically, this compound was investigated for its potential as a vasodilator and antiarrhythmic agent.

    Antihypertensive Properties: It may have blood pressure-lowering effects.

    Anti-Inflammatory Activity: Some studies explored its anti-inflammatory properties.

    Experimental Medicine: this compound was studied in clinical trials, although its use declined over time.

Mechanism of Action

The exact mechanism of Burodiline’s effects remains elusive. It likely involves interactions with molecular targets, possibly ion channels or receptors. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Burodiline’s uniqueness lies in its specific combination of structural features. Unfortunately, I don’t have a list of similar compounds readily available.

Properties

CAS No.

36121-13-8

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl 4-butoxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C19H29NO5/c1-4-5-11-24-18-16(22-2)13-15(14-17(18)23-3)19(21)25-12-10-20-8-6-7-9-20/h13-14H,4-12H2,1-3H3

InChI Key

IDMYDMZQNZFFBK-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1OC)C(=O)OCCN2CCCC2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1OC)C(=O)OCCN2CCCC2)OC

Origin of Product

United States

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